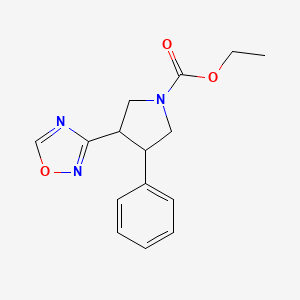

![molecular formula C21H17ClN4O2 B6427054 5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole CAS No. 2034417-26-8](/img/structure/B6427054.png)

5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and established their potential for a wide range of applications .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Mecanismo De Acción

Target of Action

It’s known that 1,2,4-oxadiazole derivatives, a core structure in the compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with their targets through intramolecular hydrogen bonding between the n atom of the oxadiazole moiety and nh2 group . This interaction could potentially lead to changes in the target protein’s structure and function, thereby exerting its therapeutic effects.

Biochemical Pathways

These could potentially include pathways related to carbonic anhydrase activity, PPARα/δ signaling, and antimicrobial action .

Pharmacokinetics

It’s known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound could potentially have favorable pharmacokinetic properties, enhancing its bioavailability.

Result of Action

Given the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound might exhibit a range of effects, including inhibition of carbonic anhydrase isoforms, modulation of pparα/δ signaling, and antimicrobial activity .

Action Environment

It’s known that the synthesis of 1,2,4-oxadiazole derivatives can be carried out in a naoh–dmso medium at ambient temperature , suggesting that the compound might be stable under a range of conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its availability. This compound is commercially available and can be easily acquired for laboratory use. In addition, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. On the other hand, one of the main limitations of using this compound in laboratory experiments is its chirality. This compound exists in two different forms, called enantiomers, which can make it difficult to accurately measure its effects in laboratory experiments.

Direcciones Futuras

Despite its potential applications, there is still much to be discovered about 5-chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole. Some potential future directions include further studies on its mechanism of action, its effects on different physiological processes, and its potential therapeutic applications. In addition, further research on its potential use as an insecticide and herbicide could be beneficial. Finally, further research on its potential use as a plasticizer and flame retardant could be beneficial.

Métodos De Síntesis

5-Chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole can be synthesized using a variety of methods. One of the most common methods involves the condensation of 1-chloro-2-phenylpyrrolidine and 1,2,4-oxadiazole in the presence of a base such as pyridine. This reaction produces a mixture of the desired product and byproducts, which can then be separated using column chromatography. Another method of synthesis involves the reaction of 1-chloro-2-phenylpyrrolidine with 1,2,4-oxadiazole in the presence of a base such as triethylamine. This reaction produces the desired product in high yields.

Aplicaciones Científicas De Investigación

5-Chloro-2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-indole has been studied extensively in the scientific community due to its unique properties and potential applications. It has been found to have numerous potential applications in the fields of medicine, agriculture, and materials science. In the field of medicine, this compound has been studied for its potential use as an anti-inflammatory agent, antifungal agent, and antidepressant. In the field of agriculture, this compound has been studied for its potential use as an insecticide and herbicide. In the field of materials science, this compound has been studied for its potential use as a plasticizer and flame retardant.

Propiedades

IUPAC Name |

(5-chloro-1H-indol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c22-15-6-7-18-14(8-15)9-19(24-18)21(27)26-10-16(13-4-2-1-3-5-13)17(11-26)20-23-12-28-25-20/h1-9,12,16-17,24H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBIVAZOWQEKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC3=C(N2)C=CC(=C3)Cl)C4=NOC=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B6426977.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6426979.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chlorophenyl)acetamide](/img/structure/B6426986.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(benzylsulfanyl)acetamide](/img/structure/B6426992.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6426997.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6427008.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6427022.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B6427029.png)

![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)

![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)

![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B6427068.png)

![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)